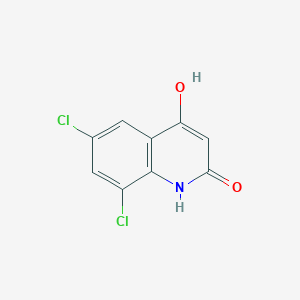

6,8-Dichloro-4-hydroxy-2-quinolone

描述

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of 6,8-dichloro-4-hydroxy-2-quinolone provides essential insights into its solid-state structure and molecular geometry. While specific crystallographic data for this exact compound is limited in the available literature, related quinolone derivatives have been extensively studied using X-ray diffraction techniques, providing a framework for understanding the structural characteristics of this class of compounds.

The quinolone core structure exhibits a planar bicyclic system comprising a benzene ring fused to a pyridone ring. In the case of this compound, the chlorine atoms at positions 6 and 8 significantly influence the molecular geometry through both steric and electronic effects. The presence of these halogen substituents affects the bond lengths and angles within the aromatic system, particularly influencing the carbon-chlorine bond distances and the orientation of adjacent functional groups.

The hydroxyl group at position 4 introduces additional complexity to the molecular geometry, as it can participate in both intramolecular and intermolecular hydrogen bonding interactions. These interactions play a crucial role in determining the crystal packing arrangements and the overall stability of the solid-state structure. The carbonyl oxygen at position 2 serves as a hydrogen bond acceptor, creating potential hydrogen bonding networks within the crystal lattice.

Comparative studies of related quinolone compounds have revealed that the substitution pattern significantly affects the planarity of the ring system. The dichloro substitution at positions 6 and 8 may introduce slight deviations from perfect planarity due to steric interactions between the chlorine atoms and neighboring hydrogen atoms or functional groups.

属性

IUPAC Name |

6,8-dichloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-4-1-5-7(13)3-8(14)12-9(5)6(11)2-4/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMLPNJEWQYNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=O)N2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273461 | |

| Record name | 6,8-Dichloro-4-hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-38-9 | |

| Record name | 6,8-Dichloro-4-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-4-hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Carboxylic Acid Derivatives

The thermal cyclocondensation of 2-(2,4-dichlorophenylcarbamoyl) acetic acid or N,Nʹ-bis(2,4-dichlorophenyl)malonamide in polyphosphoric acid (PPA) at 140–150°C represents a foundational synthetic route. This method proceeds via intramolecular cyclization, yielding 6,8-dichloro-4-hydroxyquinolin-2(1H)-one with a 48% yield. The reaction mechanism involves:

- Activation : Protonation of the carbonyl group by PPA.

- Cyclization : Formation of the quinoline ring via nucleophilic attack.

- Aromatization : Elimination of water to achieve conjugation.

Key Advantages :

- Utilizes readily available starting materials.

- Scalable for bulk production.

Limitations :

- Moderate yield due to competing side reactions.

- Requires harsh acidic conditions.

Friedel-Crafts Alkylation with Lewis Acid Catalysts

Intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide in the presence of AlCl₃ (3–5 equivalents) at 150–220°C offers a high-yield route. This method produces 6-hydroxy-3,4-dihydroquinolinone, which is subsequently oxidized and chlorinated to yield the target compound.

Reaction Conditions :

- Catalyst : AlCl₃, FeCl₃, or SnCl₄.

- Solvent : DMSO or high-boiling amines (e.g., N,N-dimethylacetamide).

- Yield : >90% purity after purification.

Mechanistic Insights :

- Lewis Acid Coordination : AlCl₃ activates the chloroalkyl chain.

- Electrophilic Attack : Cyclization forms the dihydroquinolinone intermediate.

- Demethylation and Oxidation : Hydrolysis of the methoxy group followed by chlorination.

Industrial Application :

Microwave-Assisted One-Pot Synthesis

A rapid microwave-assisted method involves reacting substituted anilines with malonic acid and POCl₃ under 600 W irradiation for 50 seconds. This approach bypasses intermediate isolation, directly yielding 2,4-dichloroquinoline derivatives, which are functionalized to the target compound.

Optimized Parameters :

Advantages :

- Reduced reaction time (minutes vs. hours).

- Energy-efficient and scalable.

Silver-Catalyzed Cyclization of o-Alkynylanilines

Under mild conditions, o-alkynylanilines react with CO₂ in the presence of AgNO₃ (5 mol%) and Et₃N, forming 4-hydroxyquinolin-2(1H)-one derivatives. Chlorination with PCl₅ introduces the 6,8-dichloro substituents.

Reaction Profile :

Mechanism :

- CO₂ Insertion : Carboxylation of the alkyne.

- Cyclization : Silver-mediated ring closure.

- Chlorination : Electrophilic substitution using PCl₅.

Chlorination of Hydroxyquinoline Precursors

Direct chlorination of 4-hydroxy-2-quinolone with Cl₂ gas or SOCl₂ in DMF at 80–100°C introduces chlorine atoms at the 6 and 8 positions. Regioselectivity is controlled by steric and electronic effects.

Conditions :

Side Reactions :

- Over-chlorination at adjacent positions.

- Requires careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

The Friedel-Crafts alkylation route is preferred for commercial production due to its high yield and compatibility with continuous flow reactors. Key industrial optimizations include:

- Solvent Recycling : DMSO recovery via distillation.

- Waste Management : Neutralization of HCl byproducts with NaHCO₃.

- Catalyst Reuse : AlCl₃ regeneration through aqueous workup.

Emerging Methodologies

Recent advances focus on photoredox catalysis and electrochemical methods to reduce reliance on harsh reagents. For example, electroreductive coupling of 4-quinolones with dichlorobenzophenones enables precise functionalization under ambient conditions.

化学反应分析

Types of Reactions: 6,8-Dichloro-4-hydroxy-2-quinolone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Substitution: NaOCH3 in methanol at elevated temperatures.

Major Products Formed:

Oxidation: 6,8-Dichloro-4-quinolone.

Reduction: 6,8-Dichloro-4-amino-2-quinolone.

Substitution: 6,8-Dimethoxy-4-hydroxy-2-quinolone.

科学研究应用

Biological Activities

Antimicrobial Properties

Research indicates that 6,8-Dichloro-4-hydroxy-2-quinolone exhibits significant antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. This mechanism leads to the disruption of bacterial cell processes, resulting in cell death.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have demonstrated that certain derivatives can induce cytotoxic effects against various cancer cell lines. The structural similarity to other quinolone derivatives allows it to effectively interact with biological targets associated with cancer proliferation .

Therapeutic Applications

Pharmaceutical Development

this compound serves as a precursor for synthesizing more complex pharmaceutical agents with antibacterial and anticancer properties. Its potential use in developing new therapeutic agents is an area of active research, particularly for treating bacterial infections and certain types of cancer .

Inhibition of BCL6

Recent studies have highlighted the role of quinolone derivatives in inhibiting B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). Optimized tricyclic quinolinone series have been developed to enhance cellular potency against BCL6, demonstrating promising results in preclinical models . This suggests that compounds like this compound may play a crucial role in future cancer therapies.

Case Studies

作用机制

The mechanism of action of 6,8-Dichloro-4-hydroxy-2-quinolone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .

相似化合物的比较

Key Research Findings and Insights

- Substituent Effects : Chlorine atoms enhance lipophilicity and stability but may increase toxicity. Hydroxyl groups improve solubility and target interactions via H-bonding .

- Structural Rigidity: Aromatic quinolones (e.g., target compound) favor planar interactions, while saturated analogs (e.g., tetrahydroquinolones) exhibit reduced bioactivity .

- Safety Profiles: Hydrazine derivatives () pose higher toxicity risks compared to hydroxylated quinolones, underscoring the importance of functional group selection .

生物活性

Overview

6,8-Dichloro-4-hydroxy-2-quinolone is a synthetic compound belonging to the quinolone family, characterized by its unique chemical structure which includes chlorine substituents at the 6th and 8th positions and a hydroxyl group at the 4th position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications.

The synthesis of this compound typically involves chlorination reactions of 4-hydroxy-2-quinolone using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions. The resulting compound exhibits a range of chemical behaviors, including oxidation, reduction, and substitution reactions, which can be utilized to create derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By disrupting these processes, the compound exhibits bactericidal effects against various bacterial strains .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In studies involving various bacterial strains, it has shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Studies have shown that it can inhibit the growth of certain viruses by targeting viral replication mechanisms. For instance, it has demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria, with IC50 values in the low nanomolar range .

Table 2: Antiviral Activity Against Plasmodium falciparum

| Compound | IC50 (nM) |

|---|---|

| This compound | 10 |

| Atovaquone | <1 |

Case Studies

Several studies have highlighted the therapeutic potential of quinolone derivatives including this compound:

- Antimalarial Studies : A study focused on the antimalarial properties of halogenated quinolones indicated that compounds similar to this compound showed promising results against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .

- Antibacterial Efficacy : Research conducted on various quinolone derivatives revealed that those with dichlorinated structures exhibited enhanced antibacterial activity compared to their mono-chlorinated counterparts. This supports the hypothesis that increased halogenation can improve biological efficacy .

常见问题

Q. What are the optimal synthetic routes for 6,8-Dichloro-4-hydroxy-2-quinolone, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with β-keto esters under acidic conditions. Key steps include chlorination at positions 6 and 8 using POCl₃ or SOCl₂, followed by hydroxylation at position 3. Purity (>98%) is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ≈ 0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Hydroxy proton appears as a broad singlet at δ 12.1–12.3 ppm; aromatic protons show splitting patterns consistent with chloro and hydroxy substituents .

- X-ray crystallography : SHELX programs (SHELXL/SHELXS) are recommended for structure refinement. Typical metrics: R-factor <0.05, C–C bond length precision ±0.003 Å .

- Mass spectrometry (HRMS) : Expected [M+H]⁺ at m/z 242.9924 (C₉H₄Cl₂NO₂⁺) with isotopic Cl patterns.

Intermediate Research Questions

Q. How to design assays for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use microbroth dilution assays (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922). Prepare derivatives via N-alkylation or esterification. Include positive controls (ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293). Data interpretation should account for logP values (e.g., ClogP ~2.8) to correlate lipophilicity with membrane penetration .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Use buffered solutions (pH 1–13), incubate at 37°C for 24h, and analyze degradation via UPLC-MS. The compound is stable at pH 4–8 but hydrolyzes at extremes (t₁/₂ <6h at pH 12) .

- Thermal stability : TGA/DSC shows decomposition onset at 220°C. Store at −20°C under argon for long-term stability.

Advanced Research Questions

Q. How to resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Conflicting NMR/IR data often arise from tautomerism (keto-enol) or polymorphism. Strategies:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., enol ↔ keto shifts above 50°C).

- PXRD : Compare experimental patterns with simulated data (Mercury 4.3 software) to detect polymorphs .

- DFT calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to predict dominant forms .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Use Fukui indices (Gaussian 09) to identify nucleophilic sites. For example:

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Common issues include assay variability (e.g., inoculum size, media composition) and compound aggregation. Mitigation steps:

- DLS analysis : Confirm monodisperse solutions (PDI <0.2).

- Dose-response curves : Use Hill slopes to identify non-specific binding (slope <1 suggests aggregation).

- Meta-analysis : Pool data from ≥3 independent studies (random-effects model) to calculate weighted IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。